molecular formula C9H6BrFN2O B1442273 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 845306-17-4

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1442273
CAS RN: 845306-17-4
M. Wt: 257.06 g/mol
InChI Key: HSVLDONTNWZJBX-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole” is an organic molecule that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring is attached to a phenyl ring that is substituted with bromine and fluorine atoms.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the bromo and fluoro-substituted phenyl ring . The presence of these functional groups would influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the bromo and fluoro substituents. The bromine atom could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .

Scientific Research Applications

Chemical Reactions and Properties

  • Reaction Anisotropy in Solid-State Acetylation : 2-Amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, a compound with structural similarities, demonstrates distinct product formation on different crystal facets during solid-state acetylation, suggesting anisotropic reactivity (Dymshits & Rublewa, 1996).

Biological and Pharmaceutical Applications

  • Antimicrobial Properties : Synthesized derivatives of 1,3,4-oxadiazole, including structures similar to 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole, show notable antimicrobial properties against various bacteria and fungi (Parikh & Joshi, 2014).
  • Delayed Luminescence in OLEDs : Oxadiazole derivatives, including those structurally related to 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole, are used in organic light-emitting diodes (OLEDs) due to their delayed luminescence properties (Cooper et al., 2022).

Material Science and Chemistry

  • Liquid Crystalline Properties : Certain 1,3,4-oxadiazole-based compounds exhibit liquid crystalline properties, which could be relevant for materials utilizing similar structures (Zhu et al., 2009).
  • Nonlinear Optical Characterization : Oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, closely related to the compound , show potential applications in optoelectronics due to their optical nonlinearity (Chandrakantha et al., 2011).

Synthesis and Structural Analysis

  • Synthetic Methods and Structural Insights : Various methods have been developed for synthesizing 1,3,4-oxadiazole derivatives, providing insights into the structure and properties of these compounds, including potential derivatives of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (Tien et al., 2018).

Insecticidal and Antifungal Activities

  • Insecticidal and Antifungal Properties : Novel oxadiazole derivatives exhibit significant insecticidal and antifungal activities, which could be relevant for derivatives including 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (Shi et al., 2000).

Future Directions

The study of 1,2,4-oxadiazoles is an active area of research in medicinal chemistry due to their diverse biological activities . Future research could explore the potential biological activities of this specific compound.

properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLDONTNWZJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699450
Record name 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

CAS RN

845306-17-4
Record name 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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